ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
Description
Structural Significance of the Pyrazole Core in Heterocyclic Chemistry
The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (positions 1 and 2), serves as a foundational scaffold in medicinal and materials chemistry. Its electronic delocalization creates a planar structure with distinct σ- and π-electron systems, enabling diverse non-covalent interactions (hydrogen bonding, dipole-dipole, and van der Waals forces) critical for biological activity. The nitrogen atoms at positions 1 and 2 contribute to both basicity (pKa ~ 2.5 for N1-H) and hydrogen-bond acceptor/donor properties, while the C3 and C5 positions allow regioselective functionalization.
Table 1: Key Physicochemical Properties of Pyrazole Derivatives
The compound ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate exemplifies advanced pyrazole engineering, incorporating a fused cyclopentane ring (positions 4–6) and a 4-chloro-2-fluorophenyl substituent at N1. This structural complexity enhances conformational rigidity compared to simpler pyrazoles, as evidenced by X-ray crystallographic data showing a dihedral angle of 85.3° between the pyrazole and cyclopentane rings in analogous compounds.
Evolution of Cyclopenta[c]Pyrazole Scaffolds in Pharmaceutical Development
Cyclopenta[c]pyrazole systems merge the bioisosteric advantages of bicyclic frameworks with the pharmacological versatility of pyrazoles. The fusion of a cyclopentane ring at the 4,5-positions induces puckering that mimics natural product architectures while reducing rotational entropy—a key factor in improving target binding affinity.
Synthetic Methodologies:
- Cyclocondensation Approaches:
- Post-Functionalization Strategies:
Table 2: Bioactivity Trends in Cyclopenta[c]Pyrazole Analogues
The target compound’s 4-chloro-2-fluorophenyl group introduces orthogonal electronic effects: the para-chlorine enhances lipophilicity (ClogP = 3.1), while the ortho-fluorine restricts rotational freedom, potentially improving target engagement through the "fluorine gauche effect". The ethyl ester at C3 serves as a metabolically labile pro-group, as demonstrated in related compounds showing 85% hydrolysis to carboxylic acid metabolites in human hepatocyte assays.
Evolution of Cyclopenta[c]Pyrazole Scaffolds in Pharmaceutical Development
Structural Optimization Strategies
Recent advances employ computational fragment-based design to optimize cyclopenta[c]pyrazole derivatives:
Key Modifications:
- Ring Fusion Geometry: Benzannulation at C6–C7 increases π-stacking capacity (ΔΔG = -2.3 kcal/mol in MD simulations)
- Chiral Center Introduction: Asymmetric synthesis using (DHQD)₂PYR catalysts achieves >90% ee in spirocyclic variants
- Fluorine Scanning: Systematic ¹⁹F NMR studies guide fluorination patterns for improved blood-brain barrier penetration
Case Study: The clinical candidate olorinab (APD371), a cyclopropa-fused cyclopenta[c]pyrazole carboxamide, demonstrates 357.4 g/mol molecular weight and LogD₇.₄ = 1.9—parameters consistent with CNS activity. While distinct from the ethyl ester derivative, this highlights the scaffold’s potential in neurology.
Emerging Applications in Targeted Therapeutics
The compound’s structural features align with three developing therapeutic niches:
Kinase Inhibition:
Cannabinoid Receptor Modulation:
Antiviral Agents:
Properties
IUPAC Name |
ethyl 1-(4-chloro-2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-2-21-15(20)14-10-4-3-5-12(10)19(18-14)13-7-6-9(16)8-11(13)17/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCWMJSKCUPBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCC2)C3=C(C=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate (CAS Number: 1909317-05-0) is a novel compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 308.73 g/mol. The structure features a cyclopentapyrazole core substituted with a chlorofluorophenyl group, which may influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1909317-05-0 |
| Molecular Formula | C₁₅H₁₄ClFN₂O₂ |
| Molecular Weight | 308.73 g/mol |
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. This compound has been evaluated for its potential to inhibit various cancer cell lines. A study demonstrated that compounds with similar structures showed potent activity against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell proliferation .
Enzyme Inhibition
This compound has also been investigated for its role as an enzyme inhibitor. Pyrazole derivatives are known to act as inhibitors of various kinases and enzymes involved in cancer progression and metabolic disorders. For instance, some studies have shown that related compounds can inhibit p38 MAP kinase, which plays a critical role in inflammatory responses and cancer .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives is well-documented. This compound may exhibit antibacterial and antifungal properties similar to other pyrazoles that have been tested against resistant strains of bacteria and fungi . This suggests that it could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoles have been highlighted in several studies. Compounds in this class can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models . this compound may share these properties due to its structural similarities with other anti-inflammatory agents.
Case Studies
- Anticancer Activity : In vitro studies on similar pyrazole derivatives demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines .
- Enzyme Inhibition : A derivative with a similar structure was found to inhibit p38 MAP kinase with an IC50 value of approximately 50 µM .
- Antimicrobial Efficacy : In comparative studies against common pathogens like E. coli and S. aureus, related compounds showed minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of cyclopentapyrazoles exhibit significant cytotoxic effects against various cancer cell lines. The presence of the chloro and fluorine substituents enhances the compound's interaction with biological targets, potentially leading to apoptosis in cancer cells .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Material Science
1. Polymer Chemistry
Ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate can serve as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .
2. Photovoltaic Applications
Research has also explored the use of this compound in organic photovoltaics. Its unique electronic properties allow it to function effectively as a charge transport material, improving the efficiency of solar cells .
Agricultural Chemistry
1. Herbicidal Activity
This compound has been investigated for its herbicidal properties. Studies suggest that it can inhibit specific enzymes involved in plant growth, leading to effective weed control without harming crops .
2. Insect Repellent
Additionally, its chemical structure suggests potential as an insect repellent agent. Preliminary tests indicate that it may deter certain pests, offering a greener alternative to synthetic pesticides .
Case Studies
Comparison with Similar Compounds
Core Structure Variations
Analysis : Larger rings (e.g., cyclohepta) may improve binding pocket accommodation but reduce metabolic stability. Bicyclic cores (e.g., pyrazolo-pyridine) offer distinct electronic profiles for targeting enzymes like kinases .
Substituent Variations
Analysis :
- Halogen Effects : The target compound’s 4-Cl-2-F substitution optimizes steric and electronic effects for receptor binding, whereas bromine (e.g., 3-Br in CAS 926234-60-8) aids crystallographic studies .
- Fluorine Positioning : 4-Fluorophenyl (CAS 1909320-30-4) lacks the chloro group, reducing steric hindrance but maintaining moderate electron withdrawal .
Functional Group Variations
Analysis : Esters (e.g., target compound) improve oral bioavailability, whereas carboxylic acids (e.g., CymitQuimica’s analog) are more polar and suitable for direct target interaction. Hydroxyl groups (CAS 64919-93-3) introduce metabolic liabilities .
Preparation Methods
Multicomponent Cyclization Approach
One of the most effective and flexible preparation methods for cyclopenta-fused pyrazole derivatives, including compounds structurally related to ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate, is a multicomponent bicyclization reaction.
- Reaction Components: Typically involves the reaction of arylglyoxals, pyrazol-5-amines, aromatic amines, and cyclic nucleophiles such as 4-hydroxy-6-methyl-2H-pyran-2-one or dimedone (5,5-dimethylcyclohexane-1,3-dione).
- Mechanism: The process proceeds through ring-opening and cyclization steps promoted by Brønsted acids or other acid catalysts, leading to the formation of multifunctionalized cyclopenta-fused pyrazolo derivatives.
- Conditions: Reactions are often conducted in polar aprotic solvents like DMF under microwave irradiation or conventional heating, with acid promoters such as p-toluenesulfonic acid to facilitate cyclization.
- Yields: Reported yields for similar cyclopenta-fused pyrazolo compounds range from 61% to 82%, indicating good efficiency.
This method is notable for its versatility and the ability to incorporate various substituents on the phenyl ring, including halogens like chlorine and fluorine, which are present in the target compound.
Pyrazole Ring Formation via 1,3-Dicarbonyl Condensation
Another common synthetic route to pyrazole carboxylates involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives followed by functionalization.
- Key Step: The reaction of ethyl acetoacetate or related 1,3-dicarbonyl compounds with hydrazine or substituted hydrazines forms pyrazole rings.
- Catalysis: Acid catalysis using p-toluenesulfonic acid monohydrate is employed to promote cyclization.
- Oxidative Cyclization: Iodine is sometimes used as an oxidant to facilitate the formation of pyrazole rings from hydrazones.
- Isolation: Products are typically purified by column chromatography using solvents like dichloromethane and methanol mixtures.
- Example Yields: Pyrazole derivatives prepared by this method have been isolated in yields up to 83%.
Though this method is more general for pyrazole synthesis, it can be adapted for the preparation of this compound by choosing appropriate substituted hydrazines and 1,3-dicarbonyl precursors.
Summary Table of Preparation Methods
| Preparation Method | Key Reactants | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Multicomponent Bicyclization | Aryl glyoxals, pyrazol-5-amines, aromatic amines, cyclic nucleophiles (e.g., 4-hydroxy-6-methyl-2H-pyran-2-one) | DMF solvent, acid promoter, microwave or heating | 61–82% | Enables multifunctionalized cyclopenta-fused pyrazoles; flexible for halogen substitution |
| Pyrazole Formation via 1,3-Dicarbonyl Condensation | 1,3-Dicarbonyl compounds, hydrazine derivatives | Ethanol solvent, p-toluenesulfonic acid, iodine oxidant | Up to 83% | General pyrazole synthesis method; adaptable for substituted phenyl rings |
| Halogenated Phenyl Substituent Introduction | 4-chloro-2-fluoroaniline or corresponding arylglyoxals | Incorporated in above methods | Dependent on method | Requires careful control to preserve halogen substituents |
Research Findings and Considerations
- The multicomponent bicyclization approach is particularly valuable for synthesizing complex fused pyrazole systems with high structural diversity and good yields.
- Acid catalysis and oxidative conditions are crucial for efficient ring closure and functional group tolerance.
- The presence of halogen substituents like chlorine and fluorine enhances the compound's pharmacological potential but demands optimized reaction conditions to prevent side reactions.
- Purification typically involves chromatographic techniques using dichloromethane/methanol solvent systems to isolate pure products.
Q & A
Q. What are the established synthetic routes for ethyl 1-(4-chloro-2-fluorophenyl)-cyclopenta[c]pyrazole-3-carboxylate, and what experimental parameters are critical for yield optimization?
The compound is synthesized via multi-step protocols involving cyclization and condensation reactions. A common approach is the Biginelli reaction , where aromatic aldehydes, β-keto esters (e.g., ethyl acetoacetate), and thioureas are condensed in a one-pot reaction to form pyrazole intermediates . Subsequent cyclization with reagents like 3-amino-5-methylisoxazole under reflux conditions generates the cyclopenta[c]pyrazole core . Key parameters for yield optimization include:
Q. How is the compound structurally characterized, and what analytical techniques are prioritized for validation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, resolving bond lengths, angles, and stereochemistry . Complementary techniques include:
Q. What safety protocols are recommended for handling this compound during synthesis?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential irritancy (similar pyrazole derivatives exhibit skin/eye toxicity) .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Waste disposal : Halogenated byproducts require segregation and neutralization before disposal .
Advanced Research Questions
Q. How can synthetic pathways be modified to improve regioselectivity in cyclopenta[c]pyrazole formation?
Regioselectivity challenges arise during cyclization due to competing reaction pathways. Strategies include:
- Steric directing groups : Introducing bulky substituents (e.g., 4-chloro-2-fluorophenyl) to guide cyclization .
- Temperature modulation : Lower temperatures (e.g., 60°C) favor kinetic control, reducing side products .
- Computational modeling : DFT calculations predict transition-state energies to identify optimal pathways .
Q. How should researchers resolve contradictions in reported spectroscopic data for structurally analogous compounds?
Discrepancies in NMR or melting points often stem from:
- Purity issues : Recrystallize compounds using mixed solvents (e.g., ethanol/water) and validate via HPLC (>95% purity) .
- Polymorphism : SC-XRD can differentiate crystalline forms affecting physical properties .
- Solvent effects : Record NMR spectra in consistent solvents (e.g., CDCl₃) to minimize chemical shift variability .
Q. What methodologies are effective for studying structure-activity relationships (SAR) of derivatives?
- Substituent variation : Replace the 4-chloro-2-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to assess bioactivity trends .
- In silico docking : Molecular dynamics simulations predict binding affinities to target proteins (e.g., carbonic anhydrase isoforms) .
- Pharmacophore mapping : Overlay crystal structures of derivatives to identify critical interaction motifs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
